molecular formula C14H16N6O2S B12160226 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B12160226
M. Wt: 332.38 g/mol
InChI Key: ANXYNEYQTDJTOV-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, although a mouthful, is an intriguing compound. Let’s break it down:

    Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a thienopyrimidine ring. The acetylamide group is attached to the triazole nitrogen.

    Biological Relevance: Indole derivatives, like our compound, have garnered attention due to their diverse biological activities.

Preparation Methods

The synthetic routes for this compound involve several steps

Chemical Reactions Analysis

    Reactivity: The compound’s aromaticity (due to the indole and triazole rings) makes it susceptible to electrophilic substitution reactions.

    Common Reagents: Reactions may involve nucleophiles (e.g., amines) or electrophiles (e.g., acyl chlorides).

    Major Products: Depending on reaction conditions, products could include derivatives with modified substituents on the triazole or thienopyrimidine rings.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antiviral agent, considering its indole scaffold.

    Biological Studies: Explore its effects on cellular pathways, including interactions with receptors.

    Drug Development: Assess its pharmacological properties for potential therapeutic applications.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Study the signaling pathways influenced by its binding.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other indole derivatives.

    Similar Compounds: Explore related compounds, such as indole-3-acetic acid and other triazole-containing molecules.

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C14H16N6O2S/c1-8(2)5-10-16-14(19-18-10)17-11(21)6-20-7-15-12-9(13(20)22)3-4-23-12/h3-4,7-8H,5-6H2,1-2H3,(H2,16,17,18,19,21)

InChI Key

ANXYNEYQTDJTOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C=NC3=C(C2=O)C=CS3

Origin of Product

United States

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